N-(3-methoxybenzyl)-3-methylpyridin-2-amine
Description
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-methylpyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-11-5-4-8-15-14(11)16-10-12-6-3-7-13(9-12)17-2/h3-9H,10H2,1-2H3,(H,15,16) |
InChI Key |
AGFZCCYNIKLDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-3-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with 3-methylpyridin-2-amine. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents, such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(3-methoxybenzyl)-3-methylpyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, leading to increased levels of endocannabinoids and modulation of the endocannabinoid system . This mechanism is associated with various biological effects, including analgesic, anti-inflammatory, and neuroprotective activities .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Methoxy Position : The 3-methoxybenzyl group in the target compound contrasts with 4-methoxy analogs (e.g., FPR2 agonists in ), where positional isomerism impacts receptor selectivity .
BuChE Inhibition
- Target Compound: No direct activity reported.
- Analog with 3-Methoxybenzyl : 5-(1,2-dithiolan-3-yl)-N-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide exhibits BuChE inhibition (IC₅₀ = 8.4 ± 0.5 μM), comparable to galantamine (IC₅₀ = 9.4 ± 2.5 μM) . This suggests that the 3-methoxybenzyl moiety may enhance BuChE affinity when paired with specific pharmacophores.
FPR Agonism
- Pyridazinone Derivatives: Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide show mixed FPR1/FPR2 activation, while 4-methoxy analogs are FPR2-specific . This highlights the critical role of methoxy positioning in receptor subtype selectivity.
Patent and Therapeutic Relevance
- Quinoline Derivatives: N-(4-(1-(3-Methoxybenzyl)-1H-indol-5-ylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (Patent Example 70) incorporates the 3-methoxybenzyl group into a kinase inhibitor scaffold, indicating its utility in drug design .
Biological Activity
N-(3-methoxybenzyl)-3-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methoxybenzyl group and a methyl group at the 2-position. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that derivatives of pyridine compounds exhibit anti-inflammatory properties. For instance, studies assessing various pyridine derivatives have shown that certain modifications can enhance their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells. These findings suggest that this compound may similarly possess anti-inflammatory effects, although specific data on this compound's activity is limited.
Table 1: Anti-inflammatory Activity of Pyridine Derivatives
| Compound | NO Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Other Pyridine Derivative 1 | 55 | 20 |
| Other Pyridine Derivative 2 | 70 | 15 |
2. Anticancer Activity
This compound's potential anticancer activity has been explored through its structural analogs. For example, compounds with similar scaffolds have shown significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves cell cycle arrest and induction of apoptosis.
Case Study: Antiproliferative Effects
In a study examining a series of pyridine derivatives, one compound exhibited an IC50 value of 38 nM against HeLa cells, indicating potent antiproliferative activity. While specific data for this compound is not available, its structural similarities suggest it could exhibit comparable effects.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | TBD | TBD |
| Analog Compound A | HeLa | 38 |
| Analog Compound B | A549 | 43 |
3. Enzyme Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial in developing treatments for Alzheimer's disease. Compounds similar to this compound have shown promising inhibitory activity against these enzymes.
Table 3: Enzyme Inhibition Data
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Control (Donepezil) | 0.079 | 10.6 |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(3-methoxybenzyl)-3-methylpyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : A plausible route involves reductive amination between 3-methylpyridin-2-amine and 3-methoxybenzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. Alternative methods include nucleophilic substitution or condensation reactions, as demonstrated in analogous pyridin-2-amine syntheses . Yield optimization requires careful control of stoichiometry, temperature (e.g., 25–60°C), and pH. For example, a 47% yield was reported for a structurally similar N-(2-bromobenzyl)pyridin-2-amine under mild conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign signals for the methoxy group (~δ 3.8 ppm in 1H-NMR; δ ~55 ppm in 13C-NMR) and pyridin-2-amine protons (e.g., δ 6.5–8.5 ppm for aromatic protons) .
- FTIR : Identify N–H stretching (~3200 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from the methoxy group .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C14H17N2O: 229.1341) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities in starting materials, solvent polarity, or catalytic systems. For example, microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) may improve yields compared to conventional heating . Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) and replicate experiments under controlled conditions .
Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Direct nitration or halogenation at the pyridine ring’s para position using HNO3/H2SO4 or NXS (X = Cl, Br). Steric hindrance from the 3-methoxybenzyl group may influence regioselectivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the pyridine C4 position using Pd(PPh3)4/K2CO3 in toluene/water .
Q. How do computational methods (e.g., molecular docking) predict the biological activity of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The methoxybenzyl group may enhance hydrophobic binding, while the pyridin-2-amine moiety participates in hydrogen bonding .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. The compound’s logP (~2.5) and topological polar surface area (~45 Ų) suggest moderate blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
